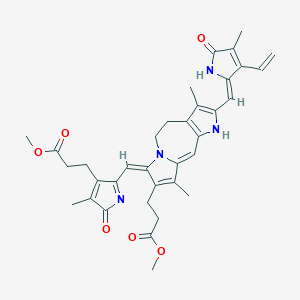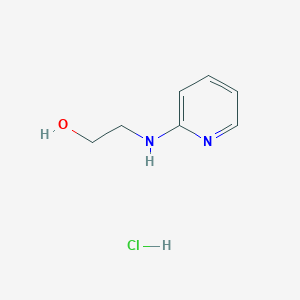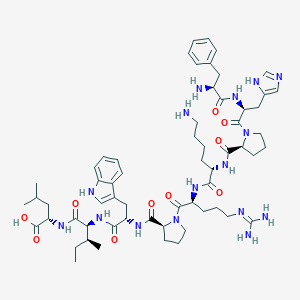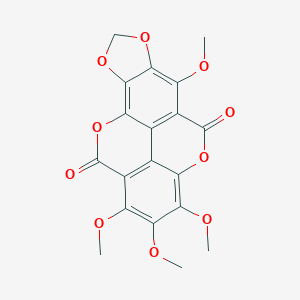![molecular formula C27H30IN5O B055926 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine CAS No. 123632-48-4](/img/structure/B55926.png)
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine, also known as AIPP, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. AIPP is a piperazine derivative that contains both an azido group and an iodine atom, making it an attractive target for chemical synthesis and biological studies.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is not fully understood, but it is believed to interact with target proteins through covalent or non-covalent bonds. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can selectively bind to proteins that contain a cysteine residue, which is a common amino acid found in many proteins. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can also cross-link proteins and form protein complexes, which can alter their function and activity.
Efectos Bioquímicos Y Fisiológicos
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can induce cell death in cancer cells by disrupting the function of key proteins involved in cell division and survival. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can also inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has several advantages for lab experiments, including its high selectivity and potency, ease of synthesis, and ability to target specific proteins. However, 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations can be overcome by using appropriate safety measures and optimizing the experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to develop new chemical probes based on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine to study protein-protein interactions in various biological systems. Further studies are also needed to understand the mechanism of action of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine and its potential side effects in vivo.
In conclusion, 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine is needed to fully understand its potential and limitations as a therapeutic agent and chemical probe.
Métodos De Síntesis
The synthesis of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine involves a multi-step process that requires specialized equipment and skilled personnel. The first step involves the preparation of 2-(2-iodophenyl)ethylamine, which is then reacted with sodium azide to form 2-(2-azido-3-iodophenyl)ethylamine. This intermediate is then coupled with 4-(2-benzhydryloxyethyl)piperazine in the presence of a palladium catalyst to yield 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine. The purity and yield of 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has been extensively studied for its potential applications in various fields such as chemical biology, medicinal chemistry, and drug discovery. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine can be used as a chemical probe to study protein-protein interactions and identify new drug targets. It can also be used as a tool to investigate the mechanism of action of existing drugs and develop new therapeutic agents. 1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new anti-cancer and anti-microbial drugs.
Propiedades
Número CAS |
123632-48-4 |
|---|---|
Nombre del producto |
1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine |
Fórmula molecular |
C27H30IN5O |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
1-[2-(2-azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C27H30IN5O/c28-25-13-7-12-22(26(25)30-31-29)14-15-32-16-18-33(19-17-32)20-21-34-27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-13,27H,14-21H2 |
Clave InChI |
FXEDECJAXCCXOU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(C(=CC=C2)I)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCC2=C(C(=CC=C2)I)N=[N+]=[N-])CCOC(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
(125)I-DEEP 1-(2-(diphenylmethoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine I-DEEP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)




![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)


